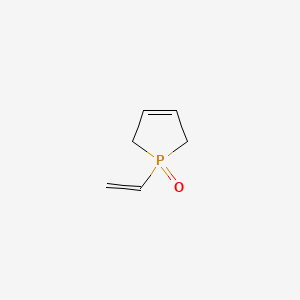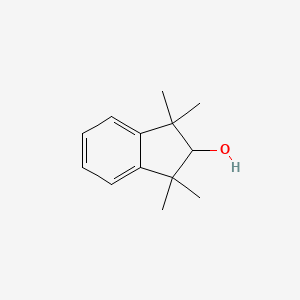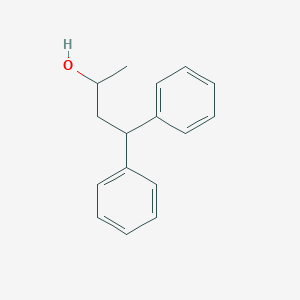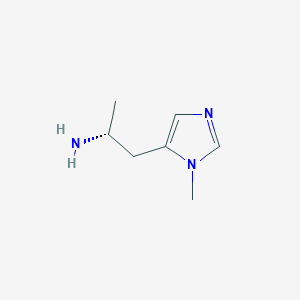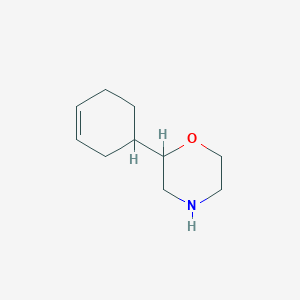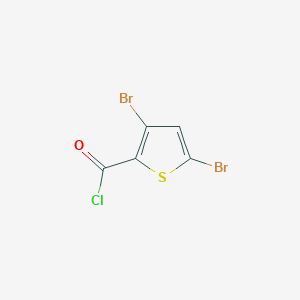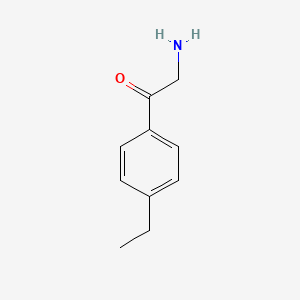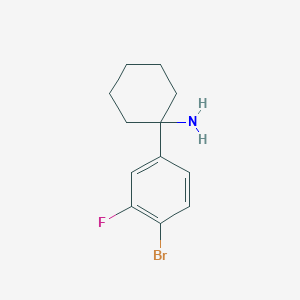
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H15BrFN It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclohexane ring bearing an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylcyclohexane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amination: The brominated and fluorinated phenylcyclohexane is then subjected to amination reactions to introduce the amine group on the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity. The exact details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine
- 1-(4-Chloro-3-fluorophenyl)cyclohexan-1-amine
- 1-(4-Bromo-3-chlorophenyl)cyclohexan-1-amine
Uniqueness
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C12H15BrFN |
|---|---|
Poids moléculaire |
272.16 g/mol |
Nom IUPAC |
1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-10-5-4-9(8-11(10)14)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
Clé InChI |
BNPXPONVGXQFEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=C(C=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
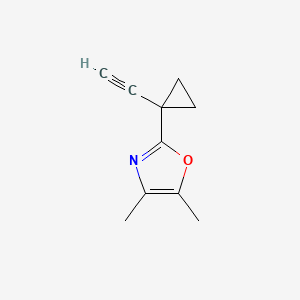
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
